molecular formula C9H13N3O3 B13496990 N-Acetyl-1-methyl-L-histidine CAS No. 84285-33-6

N-Acetyl-1-methyl-L-histidine

Cat. No.: B13496990
CAS No.: 84285-33-6
M. Wt: 211.22 g/mol
InChI Key: GVRCKHXHWSYDEF-QMMMGPOBSA-N
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Description

N-Acetyl-1-methyl-L-histidine is a derivative of L-histidine, an essential amino acid. This compound is characterized by the acetylation of the amino group and methylation of the imidazole ring. It is a monocarboxylic acid anion that plays a significant role as a metabolite in human blood serum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-1-methyl-L-histidine involves the acetylation of L-histidine followed by methylation. The reaction typically employs acetyl chloride or acetic anhydride as acetylating agents under basic conditions. The methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base like sodium hydride .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-1-methyl-L-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-1-methyl-L-histidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-1-methyl-L-histidine involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in histidine metabolism and acetylation processes.

    Pathways: It is involved in the acetylation pathway, where it acts as a substrate for acetyltransferases.

Comparison with Similar Compounds

N-Acetyl-1-methyl-L-histidine can be compared with other similar compounds like:

Uniqueness: this compound is unique due to its specific acetylation and methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

84285-33-6

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

(2S)-2-acetamido-3-(1-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-12(2)5-10-7/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1

InChI Key

GVRCKHXHWSYDEF-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CN(C=N1)C)C(=O)O

Origin of Product

United States

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